molecular formula C24H27N5O2 B12410233 TLR7/8 antagonist 1

TLR7/8 antagonist 1

Cat. No.: B12410233
M. Wt: 417.5 g/mol
InChI Key: ZLDNOUHDDANJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7/8 antagonist 1 is a potent small-molecule compound that selectively inhibits Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) signaling. It functions as a competitive and reversible antagonist, effectively blocking the receptor activation that would typically lead to a pro-inflammatory immune response . In biochemical assays, this compound demonstrates direct antagonistic activity with an IC50 of 3.91 µM for TLR7 and 2.19 µM for TLR8 . The primary research value of this compound lies in its ability to inhibit the production of key pro-inflammatory cytokines downstream of TLR7/8 activation. Studies have shown it effectively suppresses agonist-induced secretion of TNF-α, IFN-γ, and IL-1β . TLR7/8 antagonists are valuable tools for interrogating the innate immune system and have significant research implications in the study of autoimmune diseases, such as systemic lupus erythematosus (SLE), where aberrant TLR7/8 activation by self-RNA is a known driver of disease pathology . By selectively inhibiting this pathway, researchers can explore new therapeutic strategies for autoimmune and chronic inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate

InChI

InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27)

InChI Key

ZLDNOUHDDANJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Tlr7/8 Antagonism

Receptor Binding and Ligand Displacement Mechanisms

The initial step in the action of TLR7/8 antagonist 1 is its direct interaction with the TLR7 and TLR8 receptors. Structural studies have revealed that small-molecule antagonists bind to the receptors, often at or near the same site as activating ligands (agonists). mdpi.comiucr.org For instance, some antagonists have been shown to occupy the uridine-binding site at the interface of the TLR8 homodimer. researchgate.net This binding is competitive in nature, meaning the antagonist physically obstructs the binding of natural ssRNA ligands or synthetic agonists like R848. invivogen.com

By occupying this critical binding pocket, the antagonist prevents the necessary conformational changes in the receptor that are required for activation. patsnap.com This mechanism effectively displaces the natural ligands and prevents the initiation of the signaling cascade. mdpi.cominvivogen.com The activity of some antagonist series has been directly linked to their ability to bind the extracellular domain of TLR7, confirming their action on the endosomal receptors rather than on downstream signaling components. novartis.com

Inhibition of TLR7/8 Receptor Dimerization

Upon agonist binding, TLR7 and TLR8 receptors undergo dimerization, a crucial step for the recruitment of downstream adaptor proteins and subsequent signal transduction. nih.gov this compound interferes with this process. Structural studies of TLR8 have shown that antagonists can fix and stabilize the receptor dimer in an inactive, or resting, state. iucr.orginvivogen.com This stabilized, inactive conformation prevents the rearrangement required for an active signaling complex to form. iucr.org

By binding to a hydrophobic area at the dimer interface, certain antagonists can determine the receptor's activity state. nih.gov This stabilization of the inactive dimer effectively antagonizes the binding of any activating ligands and halts the signaling process before it can begin. invivogen.com

Downstream Signaling Pathway Modulation

Should any receptor activation occur, or as a primary mechanism for some variants of the antagonist, this compound also modulates the downstream signaling pathways that are crucial for the production of inflammatory mediators. This is achieved by inhibiting several key molecular players in the cascade.

The canonical signaling pathway for both TLR7 and TLR8 is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). nih.govmdpi.comasm.org Upon receptor activation, MyD88 is recruited to the Toll/interleukin-1 receptor (TIR) domain of the TLRs, initiating the formation of a large signaling complex called the Myddosome. nih.govmdpi.combiorxiv.org

This compound effectively prevents the activation of this MyD88-dependent pathway. nih.govpatsnap.com By blocking receptor dimerization and maintaining the receptor in an inactive state, the antagonist prevents the recruitment of MyD88, thereby halting the entire downstream signaling cascade at its origin. researchgate.netpatsnap.com Inhibition of the MyD88-dependent pathway has been demonstrated in various cell types, including plasmacytoid dendritic cells (pDCs) and monocytes. asm.org

Following the recruitment of MyD88, the Myddosome complex assembles, incorporating members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, such as IRAK4 and IRAK1. nih.govmdpi.com IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF Receptor-Associated Factor 6 (TRAF6). nih.govencyclopedia.pub TRAF6, an E3 ubiquitin ligase, subsequently activates downstream kinases. encyclopedia.pubfrontiersin.org

This compound disrupts this critical kinase cascade. nih.govmdpi.com By preventing the initial MyD88 recruitment, the formation of the active Myddosome is blocked, which in turn prevents the activation of IRAK1 and the subsequent recruitment and activation of TRAF6. biorxiv.orgfrontiersin.org Some targeted inhibitors have been shown to specifically reduce late-stage IRAK1 activation. biorxiv.org This disruption is a key step in how the antagonist suppresses the inflammatory response.

A major downstream consequence of the IRAK-TRAF6 signaling axis is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.comnih.gov The signaling cascade leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes. nih.gov

This compound has been shown to potently inhibit the activation of NF-κB. invivogen.comoup.com By blocking the upstream signaling events, the antagonist prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. nih.gov This has been demonstrated in engineered cell lines where antagonist compounds inhibited TLR7- and TLR8-mediated NF-κB activation in a dose-dependent manner. oup.com Some specific antagonists have been observed to selectively inhibit NF-κB nuclear translocation without affecting other pathways at certain time points. biorxiv.org

In addition to the NF-κB pathway, TLR7 and TLR8 activation leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7, which are crucial for the production of type I interferons (IFN-I). mdpi.comnih.govnih.gov The MyD88-dependent pathway also branches to activate these transcription factors, with IRAK1 playing a role in the activation of IRF7. frontiersin.orgfrontiersin.org

This compound effectively suppresses the activation of the IRF pathway. invivogen.com By inhibiting the MyD88-IRAK cascade, the antagonist prevents the phosphorylation, dimerization, and nuclear translocation of IRF5 and IRF7. biorxiv.orgfrontiersin.org Specific inhibitors have demonstrated the ability to block IRF5 dimerization and nuclear translocation, leading to a reduction in the expression of IRF5-regulated cytokines like IFNβ. biorxiv.org This inhibition of IFN-I production is a key therapeutic goal in autoimmune diseases like lupus, where IFN signatures are often elevated. oup.com

Table of Research Findings on this compound

MechanismEffect of this compoundKey Molecules InhibitedSupporting Evidence
Receptor BindingCompetitively binds to TLR7/8, displacing agonists.TLR7, TLR8Structural studies show binding to the ligand pocket, preventing agonist interaction. mdpi.comiucr.orgresearchgate.net
Receptor DimerizationStabilizes the inactive conformation of the TLR7/8 dimer.TLR7/8 dimer complexAntagonists fix the receptor in a resting state, preventing the conformational changes needed for activation. nih.goviucr.orginvivogen.com
MyD88 PathwayInhibits the recruitment of the MyD88 adaptor protein.MyD88Prevents the formation of the Myddosome signaling complex. nih.govmdpi.comasm.org
IRAK/TRAF6 CascadeDisrupts the phosphorylation and activation of IRAK and TRAF6.IRAK1, IRAK4, TRAF6Blocks the kinase cascade downstream of MyD88. nih.govbiorxiv.orgfrontiersin.org
NF-κB ActivationPrevents the nuclear translocation of NF-κB.NF-κBInhibits the expression of pro-inflammatory genes. invivogen.combiorxiv.orgoup.com
IRF Pathway ActivationSuppresses the activation and nuclear translocation of IRF5 and IRF7.IRF5, IRF7Reduces the production of type I interferons. invivogen.combiorxiv.orgfrontiersin.org

Selective Modulation of Cytokine and Chemokine Production

A key consequence of TLR7/8 antagonism is the selective reduction in the production of specific cytokines and chemokines that are hallmarks of TLR7 and TLR8 activation. This modulation of the immune response is central to the therapeutic potential of these antagonists in autoimmune and inflammatory conditions. tandfonline.comencyclopedia.pub

Type I Interferon (IFN-α) Suppression

The overproduction of type I interferons, particularly IFN-α, is a well-established driver of autoimmune diseases like systemic lupus erythematosus (SLE). mdpi.comfrontiersin.org TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, is a major source of IFN-α upon activation. patsnap.comtandfonline.comfrontiersin.org

Research has consistently demonstrated that TLR7/8 antagonists effectively suppress the production of IFN-α. For instance, the compound MHV370 was shown to inhibit ssRNA-induced IFN-α responses in peripheral blood mononuclear cells (PBMCs) with nanomolar potency. nih.gov In vitro studies with human pDCs confirmed that MHV370 blocked TLR7-dependent IFN-α secretion. nih.gov Similarly, another dual TLR7/8 antagonist, E6742, led to rapid reductions in interferon expression in blood samples from SLE patients following ex vivo stimulation. rheumnow.com The mechanism for this suppression lies in the antagonist's ability to prevent the activation of IRF7, a key transcription factor for IFN-α production downstream of TLR7. researchgate.netnih.gov

Studies have also shown that while TLR7/8 antagonists block the production of IFN-α, they can also affect the expression of its receptor. For example, the TLR7/8 agonist R848 was found to induce IFN-α production but suppress the mRNA expression of the IFN-α receptor in PBMCs from children with asthma. ersnet.org This suggests a complex regulatory feedback loop that can be influenced by TLR7/8 modulation.

Table 1: Effect of TLR7/8 Antagonists on IFN-α Production

Compound Cell Type Stimulus Effect on IFN-α Reference
MHV370 Human PBMCs ssRNA Potent suppression nih.gov
MHV370 Human pDCs ssRNA Blocked secretion nih.gov
E6742 SLE Patient Blood TLR7/8 agonist Rapid reduction rheumnow.com
TLR7/9 Antagonist pDCs HIV-1 Concentration-dependent reduction asm.org
Anti-BDCA-2 mAb pDCs from healthy donors and SLE patients - Inhibited production frontiersin.org

Pro-inflammatory Cytokine (e.g., IL-6, TNF-α, IL-12p40) Reduction

Beyond type I interferons, TLR7 and TLR8 activation leads to the production of a host of pro-inflammatory cytokines that contribute to systemic inflammation. mdpi.comencyclopedia.pub TLR8, primarily expressed by monocytes, macrophages, and myeloid dendritic cells, is a potent inducer of cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 subunit p40 (IL-12p40). tandfonline.comnih.gov

TLR7/8 antagonists have demonstrated broad efficacy in reducing the levels of these key inflammatory mediators. The compound MHV370 potently suppressed the production of TNF, IL-6, and IL-1β in isolated human monocytes stimulated with a TLR8-specific agonist. nih.gov Similarly, in human PBMCs, MHV370 inhibited the production of TNF, IL-6, IL-1β, and IL-12 upon activation with TLR7/8 agonists. nih.gov The investigational drug E6742 also showed a decrease in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in SLE patients. medrxiv.org

Naltrexone, a compound also found to have TLR antagonist properties, was shown to inhibit the production of IL-6 and TNF-α by monocytes and plasmacytoid dendritic cells following stimulation with ligands for TLR7/8 and TLR9. frontiersin.orgsgul.ac.uk Furthermore, a study on the dual TLR7/8 antagonist afimetoran (B3325647) (BMS-986256) in a mouse model of lupus highlighted a reduction in plasma IL-12p40. bmj.com This reduction in a wide array of pro-inflammatory cytokines underscores the comprehensive immunomodulatory effect of TLR7/8 antagonism.

Table 2: Effect of TLR7/8 Antagonists on Pro-inflammatory Cytokine Production

Compound/Antagonist Cell Type Cytokine(s) Reduced Reference
MHV370 Human Monocytes TNF, IL-6, IL-1β nih.gov
MHV370 Human PBMCs TNF, IL-6, IL-1β, IL-12 nih.gov
E6742 SLE Patients IL-1β, IL-6, TNF-α medrxiv.org
Naltrexone Monocytes, pDCs IL-6, TNF-α frontiersin.orgsgul.ac.uk
Afimetoran (BMS-986256) Lupus Mouse Model IL-12p40 bmj.com
Antagonist Compound 1 Monkey PBMCs TNF-α, IL-6, IL-12, IL-1β oup.com

Chemokine Modulation (e.g., Interferon Gamma-Induced Protein 10 (IP-10))

Chemokines are signaling proteins that direct the migration of immune cells to sites of inflammation. Interferon gamma-induced protein 10 (IP-10), also known as CXCL10, is a key chemokine whose production is strongly induced by interferons and is associated with various inflammatory conditions. encyclopedia.pubnih.gov

TLR7/8 antagonism has been shown to effectively modulate the production of IP-10. In a study involving peripheral blood mononuclear cells from monkeys, an antagonist compound significantly reduced the levels of IP-10 induced by TLR7, TLR8, and TLR9 agonists. oup.com Another study highlighted that an oligonucleotide TLR7/9 antagonist could abolish the production of virus-induced chemokines, including IP-10, in the context of HIV-1 viremia. mdpi.comencyclopedia.pubresearchgate.net

The compound MHV370 also demonstrated potent suppression of CXCL10 production in human PBMCs following activation with ssRNA. nih.gov Research on herbal extracts has also shown that compounds within Withania somnifera can mitigate the expression of CXCL10 in macrophage-like cells induced with TLR7/8 agonists. biorxiv.org This modulation of chemokine production is a critical aspect of the anti-inflammatory effects of TLR7/8 antagonists, as it can limit the recruitment of immune cells to inflamed tissues, thereby dampening the inflammatory cycle.

Table 3: Effect of TLR7/8 Antagonists on IP-10 (CXCL10) Production

Antagonist/Compound Cell Type/Model Effect on IP-10 (CXCL10) Reference
Antagonist Compound 1 Monkey PBMCs Greatly reduced oup.com
Oligonucleotide TLR7/9 antagonist HIV-1 viremia model Abolished production mdpi.comencyclopedia.pubresearchgate.net
MHV370 Human PBMCs Potent suppression nih.gov
Withania somnifera extract Macrophage-like cells Mitigated expression biorxiv.org

Cellular and Immunological Targets and Effects of Tlr7/8 Antagonist 1

Impact on Plasmacytoid Dendritic Cells (pDCs)

Plasmacytoid dendritic cells (pDCs) are a specialized immune cell type that are major producers of type I interferons (IFN-I), particularly IFN-α, in response to viral infections. nih.gov In autoimmune diseases such as systemic lupus erythematosus (SLE), pDCs are improperly activated by self-nucleic acids, leading to excessive IFN-α production. researchgate.net This sustained secretion of IFN-I is a central pathogenic mechanism in many autoimmune conditions. researchgate.net

TLR7 is predominantly expressed in pDCs and B cells. patsnap.com Its activation in pDCs is a critical step for the production of type I interferons. patsnap.comnih.gov TLR7/8 antagonist 1 directly targets this pathway. By inhibiting TLR7, it blocks the activation of pDCs by self-RNA, thereby reducing the production of IFN-α. researchgate.net Studies have shown that TLR7-mediated IFN-α production by pDCs is upregulated in SLE patients and correlates with disease activity. frontiersin.org

The mechanism of action for this compound involves stabilizing the TLR8 dimer in its inactive state, which prevents the binding of ligands. A similar mechanism is suggested for its inhibition of TLR7. invivogen.com This targeted approach aims to reduce the overproduction of type I interferons and other pro-inflammatory cytokines that drive the autoimmune response, while preserving other essential immune functions. patsnap.com

Table 1: Effect of this compound on pDC Function

Cellular Target Key Receptor Ligand Effect of Antagonist Downstream Consequence

Effects on B Cell Activation and Autoantibody Production

B cells are another crucial cell type in the pathogenesis of autoimmune diseases, responsible for producing autoantibodies that attack the body's own tissues. TLR7 is also expressed on B cells and its activation is involved in the maturation and activation of these cells. patsnap.com In conditions like lupus, the chronic stimulation of TLR7 by self-nucleic acids contributes to the sustained production of autoantibodies. patsnap.com

By inhibiting TLR7, this compound can interfere with the signaling pathways that lead to B cell activation and differentiation into antibody-producing plasma cells. nih.gov This, in turn, can lead to a reduction in the levels of pathogenic autoantibodies. Research in mouse models of lupus has demonstrated that inhibition of TLR7/8 can effectively treat the disease, highlighting the importance of this pathway in humoral autoimmunity. researchgate.netnih.gov The ability of this compound to block both innate (pDC) and adaptive (B cell) autoimmunity makes it a promising therapeutic strategy. nih.gov

Modulation of Monocyte and Macrophage Responses

Monocytes and macrophages are key players in the inflammatory response, and their activation is also influenced by TLRs. Human myeloid dendritic cells, which are related to monocytes, express TLR8. plos.org Activation of TLR8 in these cells leads to the production of pro-inflammatory cytokines.

Downregulation of Interferon-Stimulated Gene (ISG) Expression

A hallmark of diseases like lupus is the overexpression of interferon-stimulated genes (ISGs), often referred to as the "interferon signature." frontiersin.org This signature is a direct consequence of the elevated levels of type I interferons. The production of IFN-α by pDCs leads to the activation of the JAK-STAT signaling pathway in various cell types, resulting in the transcription of hundreds of ISGs that amplify the inflammatory response. nih.gov

By inhibiting the production of IFN-α from pDCs, this compound leads to a downstream reduction in the expression of ISGs. emdserono.commedthority.com Clinical trial data has confirmed that treatment with enpatoran (B3325347) (M5049) leads to a rapid and sustained reduction in the interferon gene signature in patients with cutaneous lupus erythematosus (CLE). emdserono.commedthority.com This provides direct evidence of the compound's biological activity and its ability to target a key pathogenic pathway in autoimmune diseases.

Table 2: Summary of Cellular and Immunological Effects of this compound

Cell Type Primary Target Key Effect
Plasmacytoid Dendritic Cells (pDCs) TLR7 Inhibition of IFN-α production
B Cells TLR7 Reduction of activation and autoantibody production
Monocytes/Macrophages TLR8 Modulation of pro-inflammatory cytokine production

Preclinical Efficacy Studies in Established Disease Models

Autoimmune Disease Models

Antagonism of TLR7 and TLR8 has been proposed as a therapeutic approach for systemic lupus erythematosus (SLE) and other autoimmune conditions. nih.gov Small molecule inhibitors have shown the ability to ameliorate symptoms and markers of disease in a range of preclinical settings. researchgate.net

The NZB/W F1 and MRL/lpr mouse models, which spontaneously develop a lupus-like disease, have been instrumental in evaluating the efficacy of TLR7/8 antagonists. In these models, therapeutic intervention has been shown to halt disease progression and even reverse established symptoms. nih.govacrabstracts.orgdigitellinc.com

Several specific TLR7/8 antagonists have demonstrated robust efficacy:

MHV370 was shown to both prevent and halt the development of lupus-like disease in the NZB/W F1 model, interfering with multiple disease parameters. nih.govbmj.com

Afimetoran (B3325647) (BMS-986256) displayed significant efficacy in both MRL/lpr and NZB/W mice. acrabstracts.orgdigitellinc.com When administered therapeutically to NZB/W mice with established disease, it reversed proteinuria, immune complex deposition, and kidney damage. acrabstracts.org The compound also reduced titers of autoantibodies implicated in lupus. acrabstracts.org

E6742 demonstrated the ability to suppress the increase in autoantibodies and block the progression of organ damage when administered after disease onset in murine lupus models. nih.gov

Enpatoran (B3325347) (M5049) was effective in an interferon-alpha accelerated NZB/W F1 model. nih.gov

An unnamed novel TLR7/8 inhibitor from Gilead Sciences was reported to improve survival, proteinuria, renal histopathology, and IgG deposits in both spontaneous and IFNα-accelerated NZB/W F1 models. acrabstracts.org

These studies collectively underscore the critical role of TLR7 in both the initiation and progression of SLE, supporting the therapeutic potential of its inhibition. acrabstracts.org

Table 1: Efficacy of TLR7/8 Antagonists in Preclinical SLE Mouse Models

Compound/AntagonistMouse Model(s)Key Findings
MHV370 NZB/W F1Prevented and halted disease development; interfered with multiple disease parameters. nih.govbmj.com
Afimetoran (BMS-986256) MRL/lpr, NZB/W F1Reversed established proteinuria, immune complex deposition, and kidney damage; reduced autoantibody titers. acrabstracts.orgmdpi.com
E6742 Murine Lupus ModelsSuppressed autoantibody increases; blocked organ damage progression post-onset. nih.gov
Gilead Sciences Inhibitor NZB/W F1 (spontaneous and IFNα-accelerated)Improved survival, proteinuria, renal histopathology, and IgG deposition. acrabstracts.org
Unnamed TLR7/8/9 Antagonist NZBW/F1Lowered autoantibody levels; reduced blood urea (B33335) nitrogen and proteinuria; improved kidney histopathology. nih.gov

Studies in Preclinical Models of Cutaneous Lupus Erythematosus (CLE)

Preclinical research has suggested that TLR7/8 inhibition may also be effective for the cutaneous manifestations of lupus. The small molecule inhibitor enpatoran (M5049) has been shown to have a therapeutic effect in preclinical models of cutaneous lupus erythematosus (CLE). mdpi.com This foundational research has supported the progression of TLR7/8 antagonists into clinical trials for patients with CLE. acrabstracts.orgdigitellinc.com

Activation of TLR7/8 is considered a potential driver of inflammation in idiopathic inflammatory myopathies (IIM), which include dermatomyositis and polymyositis. nih.gov Research has shown that immune complexes from patients with IIM can activate peripheral blood mononuclear cells (PBMCs) via TLR7/8 to produce inflammatory cytokines like interferon-α and IL-6. nih.gov Furthermore, supernatants from these TLR7/8-activated PBMCs were found to have a negative impact on human myoblasts and satellite cells, suggesting a direct link between TLR7/8 activation and muscle cell pathology. nih.govacrabstracts.org

In a murine experimental autoimmune myositis (EAM) model, disease was exacerbated and sustained when the autoantigen was administered with the TLR7/8 agonist R848. researchgate.net This resulted in prolonged autoantibody responses and persistent leukocyte infiltration in the muscle tissue. researchgate.net These findings suggest that patients with IIM have autoantibodies that cause TLR7/8 activation, leading to muscle inflammation, and that antagonizing this pathway could have therapeutic benefits. nih.gov

The role of TLR7/8 in psoriasis has been investigated using rodent models, where antagonists have shown potential in reducing skin inflammation. core.ac.uknih.gov In a mouse model where psoriasis-like skin lesions were induced by IL-23, treatment with a TLR7/8/9 antagonist dose-dependently inhibited the increase in ear thickness and reduced epidermal hyperplasia. core.ac.uk The antagonist also decreased the induction of Th1 and Th17 cytokines. core.ac.uk

Similarly, in an imiquimod-induced psoriasis model, the natural product inhibitor from Datura metel L. was shown to ameliorate disease by inhibiting the TLR7/8–MyD88–NF-κB–NLRP3 inflammasome pathway. mdpi.com Another novel inhibitor, thiostrepton, also attenuated psoriasis-like inflammation in animal models. researchgate.net These studies indicate that targeting TLR7 and TLR8 may neutralize multiple inflammatory pathways involved in the development of psoriasis. core.ac.uk

A key outcome in preclinical lupus models is the ability of TLR7/8 antagonists to protect against and even reverse organ damage. mdpi.com

Kidney Injury: Multiple studies in NZB/W F1 mice have highlighted significant improvements in kidney health. Treatment with various antagonists led to the reversal of proteinuria, a reduction in immune complex deposition, and improved kidney histopathology. acrabstracts.orgacrabstracts.orgnih.gov Specifically, Afimetoran (BMS-986256) reversed established kidney tissue damage, while an unnamed TLR7/8/9 antagonist reduced blood urea nitrogen levels. acrabstracts.orgnih.gov

Systemic Inflammation: The antagonist MHV370 was shown to prevent the progression of glomerulonephritis in the NZB/W F1 model. bmj.com Another TLR7/8/9 antagonist reduced the mRNA levels of inflammatory mediators such as IL-6 and iNOS in both the kidneys and spleen of treated mice. nih.gov The compound E6742 was also noted to block the advance of organ damage in lupus models. nih.gov

These findings demonstrate that TLR7/8 inhibition can have a profound impact on key disease parameters, preventing the severe organ damage that is a hallmark of advanced SLE. nih.govnih.gov

Antiviral and Anti-Infective Research Applications (Mechanistic Studies)

While TLR7 and TLR8 are crucial for recognizing viral single-stranded RNA and initiating an immune response, their overactivation can lead to excessive inflammation and immunopathology. mdpi.comnih.gov Mechanistic studies suggest that TLR7/8 antagonists could be beneficial in certain infectious disease contexts by modulating these responses.

In a murine model of influenza, TLR7 antagonism demonstrated a protective role against an IFN-1-driven cytokine storm, reducing lung neutrophils, inflammation, and mortality. mdpi.com This highlights a potential application for antagonists in moderating excessive pro-inflammatory cytokine production during severe viral respiratory diseases. mdpi.com

Research into West Nile Virus (WNV) infection has revealed a complex regulatory relationship between TLR7 and TLR8. nih.gov Studies showed that mice deficient in TLR8 were more resistant to WNV infection compared to wild-type mice. nih.gov The proposed mechanism is that TLR8 signaling down-regulates the expression and function of TLR7, thereby restraining the primary antiviral immune response. nih.gov This suggests that a selective TLR8 antagonist could potentially enhance TLR7-mediated antiviral immunity in specific viral infections. nih.gov There is also speculation that TLR7/8 antagonists may have a role in treating certain bacterial infections, such as those caused by Pseudomonas aeruginosa or Helicobacter pylori. mdpi.com

Exploratory Research in Immuno-Oncology Models (Mechanistic Studies of Immune Modulation)

While TLR7/8 agonists are widely explored in immuno-oncology to stimulate potent anti-tumor immune responses, nih.govmdpi.com a more nuanced, exploratory role for TLR7/8 antagonists is emerging. This research is predicated on the observation that in some contexts, TLR signaling can be co-opted by tumors to promote growth and immune evasion. nih.govmdpi.com

Mechanistic studies suggest that abnormal activation or overexpression of TLR7 may contribute to carcinogenesis. mdpi.comnih.gov For instance, TLR7 overexpression has been correlated with high cell proliferation in certain lung and pancreatic cancers. mdpi.com In these scenarios, TLR7 signaling can decrease the expression of several anti-tumor molecules involved in apoptosis. mdpi.com Furthermore, stimulation of TLR7 and TLR8 has been associated with immune evasion, potentially through an increase in the expression of nuclear factor NF-κB and cyclooxygenase-2 (COX-2). mdpi.com

Therefore, the therapeutic hypothesis for a TLR7/8 antagonist in oncology is to block these pro-tumorigenic signals. By inhibiting TLR7/8, it may be possible to counteract the accelerated proliferation of cancer cells and disrupt pathways that lead to chemoresistance and immune evasion. mdpi.com This represents a distinct approach from the broad immune activation sought with TLR agonists. Instead, it is a targeted strategy aimed at normalizing the tumor microenvironment by shutting down a specific signaling pathway that the cancer is exploiting. While preclinical efficacy models demonstrating tumor regression with TLR7/8 antagonists are not as established as for agonists, these mechanistic studies provide a strong rationale for their continued investigation in specific cancer types where TLR7/8 signaling is known to be dysregulated and contributes to the malignant phenotype. mdpi.comnih.gov

Table 3: Mechanistic Rationale for TLR7/8 Antagonism in Immuno-Oncology
Cancer ContextPro-Tumorigenic Mechanism Involving TLR7/8Hypothesized Effect of TLR7/8 AntagonistReference
Lung and Pancreatic CancersTLR7 overexpression is linked to high cell proliferation and decreased expression of apoptotic molecules.Inhibit cancer cell proliferation and restore apoptotic pathways. mdpi.com
Various Primary TumorsTLR7 stimulation can induce chemoresistance.Potentially re-sensitize tumors to chemotherapy. mdpi.com
General Tumor MicroenvironmentTLR7/8 stimulation is associated with immune evasion via increased NF-κB and COX-2 expression.Block immune evasion pathways to allow for a more effective anti-tumor immune response. mdpi.com

Structure Activity Relationships Sar and Rational Compound Design Principles

Identification of Key Chemical Scaffolds and Core Structures

The discovery of effective TLR7/8 antagonists has been propelled by the exploration of diverse heterocyclic scaffolds. These core structures provide the essential framework for interacting with the receptors, and their modification is central to optimizing antagonistic activity.

The imidazoquinoline scaffold is a well-studied chemotype for modulating TLR7 and TLR8. nih.gov While many imidazoquinolines like Imiquimod (B1671794) and Resiquimod are known agonists, subtle structural modifications can convert them into potent antagonists. mdpi.comnih.gov The SAR for this class is highly sensitive to substitutions at the C2 and N1 positions. acs.org

A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a clear correlation between the length of the C2-alkyl chain and TLR7-agonistic potency, with the n-butyl group being optimal. acs.orgnih.gov Conversely, studies have shown that introducing steric bulk at the C2 position can switch an agonist into a competitive antagonist. For example, replacing the C2-n-butyl group of an agonist with C2-isobutyl or C2-cyclopropylmethyl groups results in mixed TLR7/8 competitive antagonists. nih.gov This suggests that the conformation of the receptor's dimeric complex is highly sensitive to steric changes in the ligand-binding pocket. nih.govresearchgate.net The 4-amino group is considered essential for activity, and replacing the core imidazole (B134444) ring with a triazole or cyclic urea (B33335) leads to a complete loss of function. acs.orgnih.gov

Compound ModificationScaffoldEffect on ActivityReference
C2-n-butyl to C2-isobutyl substitutionImidazoquinolineSwitches from agonist to mixed TLR7/8 antagonist nih.gov
Varying C2-alkyl chain lengthImidazoquinolinePeak TLR7 activity with butyl, peak TLR8 with pentyl acs.org
Replacement of imidazole ringImidazoquinolineComplete loss of activity acs.orgnih.gov
para-hydroxymethyl on N1-benzyl groupImidazoquinoline37-fold more potent TLR7 agonist than imiquimod with low TLR8 activity chemrxiv.org

Quinoline-based compounds have emerged as another important class of TLR7/8 antagonists. mdpi.comresearchgate.net A notable example is Enpatoran (B3325347) (M5049), a 5-piperidylquinoline derivative developed as a potent and selective dual TLR7/8 antagonist. researchgate.net SAR studies on quinoline (B57606) derivatives identified a quinolinium bearing p-methoxybenzyl substituents at the N3 and N5 positions as a dual TLR7 and TLR8 antagonist with IC50 values of 2.79 μM and 4.55 μM, respectively. nih.gov Further exploration showed that compounds with a propargyl group at the N3 position also demonstrated good TLR7/8 antagonist activity in the 10 μM range. nih.gov Dimeric quinoline compounds have also been investigated; a C2 dimer with a propylene (B89431) spacer was found to be a potent antagonist of both TLR7 and TLR8, with IC50 values of 3.1 and 3.2 μM, respectively. nih.gov

Indole-based scaffolds have yielded some of the most potent dual TLR7/8 inhibitors currently in clinical development. mdpi.com The optimization of a 2-pyridinylindole series led to the identification of potent dual inhibitors with good selectivity against TLR9. nih.gov The SAR for this class is heavily influenced by substitutions at the C2, C3, and C5 positions of the indole (B1671886) core. mdpi.comdigitellinc.com

For instance, the compound Afimetoran (B3325647) (BMS-986256) is an oral, potent indole-based inhibitor of TLR7/8. mdpi.com In this series, a dimethoxyphenyl substitution at position 2 and a piperidinyl heterocycle at position 5 were found to be important for activity. mdpi.com The substitution at the C3 position with an isopropyl group was shown to be critical for maintaining selectivity against TLR9. mdpi.com Further development of the 2-pyridinyl-indole series led to BMS-905, another potent dual TLR7/8 antagonist. mdpi.comresearchgate.net The SAR indicated that 2',6'-dimethyl groups on the pyridinyl moiety at C2 of the indole induced the greatest potency for both TLR7 and TLR8. mdpi.com The C7 position of the indole was found to be highly sensitive, with fluorination leading to a significant drop in activity. nih.gov

CompoundScaffoldModificationIC50 (TLR7)IC50 (TLR8)Reference
Afimetoran (BMS-986256)IndoleTriazolopyridine and piperidine (B6355638) substituentsPotent inhibitorPotent inhibitor mdpi.com
BMS-9052-PyridinylindoleIsopropyl at C3, 2',6'-dimethyl on C2-pyridinyl0.7 nM3.2 nM mdpi.com
Compound 26IndoleDimethoxyphenyl at C2, alkyl at C3, piperidinyl at C510 nM17 nM mdpi.com

Purine (B94841) and pyridine (B92270) derivatives represent another avenue for the development of TLR7/8 antagonists. mdpi.comresearchgate.net For purine-based compounds, subtle modifications can switch their function from agonistic to antagonistic. A study reported that the deletion of a butoxy moiety from a 9-alkylpiperazinyl guanosine (B1672433) derivative converted the compound from a TLR7 agonist to an antagonist. mdpi.com Further modification of the amino group at the C6 position to increase lipophilicity led to a potent TLR7 inhibitor with an IC50 of 4.7 μM. mdpi.com

For pyridone-based ligands, a key optimization step involved separating TLR7/8 activity from off-target effects on TLR4 and TLR9. An 8-methyl substitution on a quinazoline-pyridone hit increased potency for TLR8 but was detrimental to TLR7 activity. researchgate.net However, introducing a 6-methyl substitution on the pyridone ring itself yielded the desired dual TLR7/8 potency while eliminating TLR4/9 activity, highlighting the C6 position's importance for selectivity. mdpi.com This led to the development of a dual antagonist with very low IC50 values of 0.62 nM for TLR7 and 1.5 nM for TLR8. mdpi.com

A variety of other heterocyclic scaffolds have been investigated for TLR7/8 antagonism. nih.govmdpi.comresearchgate.net

Pyrazoloquinoxaline: Two compounds from this series showed selective TLR7 antagonist activity with IC50 values of 8.2 and 9.5 μM, respectively, and docking studies suggested a specific binding mode in a novel antagonist site on TLR7. nih.gov

Quinazoline (B50416): The quinazoline derivative CPG-52364 was identified as a potent ternary TLR7/8/9 antagonist. mdpi.com

Benzanilide (B160483): Modification of a benzanilide hit by replacing a trifluoromethyl group with a trifluoromethyl pyridine resulted in the dual TLR7/8 antagonist CU-72, which had micromolar inhibitory activities. mdpi.com

Benzoxazole: Benzoxazole derivatives like AT791 and E6446 act as potent and selective TLR7/9 antagonists. Their mechanism appears to differ from direct binding, involving accumulation in endosomes and a high affinity for nucleic acids. mdpi.com

Indazole: Starting from a fragment-based screening, an indazole-based compound was optimized into a potent and selective dual TLR7/8 antagonist with IC50 values of 0.39 nM on TLR7 and 0.08 nM on TLR8. mdpi.com Co-crystallography revealed that the indazole core forms two key hydrogen bonds, stabilizing the inactive conformation of TLR8. mdpi.comnih.gov

Systematic Exploration of Modifications and Substituent Effects on Potency and Selectivity

The rational design of TLR7/8 antagonists is a systematic process of modifying core scaffolds to enhance potency, selectivity, and drug-like properties. mdpi.comacs.orgchemrxiv.org This involves exploring the effects of various substituents at different positions on the heterocyclic core.

A key principle is that small changes can lead to large effects on activity and selectivity. As seen with imidazoquinolines, minor steric alterations at the C2 position can flip a compound from an agonist to an antagonist. nih.gov For indole-based antagonists, a balanced optimization of substituents at the C2, C3, and C5 positions is crucial for achieving high potency and selectivity against other TLRs like TLR9. nih.govmdpi.comdigitellinc.com For example, an isopropyl group at C3 of the indole was found to be essential for TLR9 selectivity. mdpi.com

Structure-based design, often guided by X-ray co-crystallography, is a powerful tool. The optimization of indazole-based antagonists was guided by co-crystallography with TLR8, which showed how the lead compound stabilized the inactive conformation of the receptor, enabling targeted modifications. mdpi.comnih.gov Similarly, for pyridone derivatives, SAR studies showed that the C6 position of the pyridone ring was critical for eliminating unwanted TLR4/9 activity while maintaining potent TLR7/8 antagonism. mdpi.com

The exploration of different heterocyclic cores also plays a role. For example, replacing a pyrazolopyrimidine scaffold with a pyrazolopyridine and changing the attachment point led to a significant increase in antagonistic activity, affording a lead compound with an IC50 < 1 nM. mdpi.com This systematic approach, combining scaffold hopping with detailed SAR studies and structure-based design, continues to drive the discovery of novel and improved TLR7/8 antagonists.

ScaffoldModification StrategyOutcomeReference
IndazoleFragment-based screening and structure-based optimizationPotent dual TLR7/8 antagonist (IC50: 0.39 nM/0.08 nM) mdpi.comnih.gov
PyridoneSubstitution at C6 positionEliminated TLR4/9 activity, retained dual TLR7/8 antagonism mdpi.com
Indole (2-pyridinylindole)Dimethyl groups on C2-pyridinyl, isopropyl at C3High dual potency (IC50: 0.7 nM/3.2 nM) and selectivity vs TLR9 mdpi.com
PurineDeletion of butoxy moiety from agonist structureSwitched activity from agonist to antagonist (IC50: 4.7 μM) mdpi.com
PyrazolopyrimidineScaffold hop to pyrazolopyridineSignificantly increased potency (IC50 < 1 nM) mdpi.com

Structure-Based Drug Design and Optimization Strategies

Structure-based drug design (SBDD) has been pivotal in the evolution of TLR7/8 antagonists. By utilizing high-resolution structural information, medicinal chemists can design compounds that precisely fit into the receptor's binding site, thereby maximizing potency and selectivity. This approach has been successfully applied to optimize various chemical scaffolds, transforming initial hits from high-throughput or fragment-based screening into clinical candidates. mdpi.comdigitellinc.com

A common strategy involves identifying a chemical scaffold that binds to the receptor and then systematically modifying its substituents to improve interactions with specific pockets within the binding site. mdpi.commdpi.com This iterative process of design, synthesis, and testing, guided by structural insights, allows for the enhancement of antagonistic activity and the fine-tuning of physicochemical properties. mdpi.com

Co-crystallography has provided invaluable atomic-level insights into how antagonists interact with TLRs. Although obtaining crystal structures for TLR7 has been challenging, numerous co-crystal structures of human TLR8 bound to various small-molecule antagonists have been resolved and deposited in the Protein Data Bank (PDB). researchgate.net These structures consistently show that antagonists bind at the dimer interface, in the same site occupied by activating ligands. researchgate.netresearchgate.net

For instance, the optimization of an indazole-based fragment hit was significantly accelerated by co-crystallography. The structure of the antagonist (compound 24) in complex with TLR8 (PDB ID: 7R53) revealed that the indazole core forms two crucial hydrogen bonds with backbone atoms of Gly351 in one protomer and Ser516 in the other. mdpi.comnih.gov This structural data also showed a cyclopropyl (B3062369) group on the antagonist extending into a nearby hydrophobic pocket, an interaction that contributes to its high potency. mdpi.com Similarly, crystal structures of other antagonists, such as those from a 2-pyridinylindole series (e.g., in PDB ID: 7RC9), have guided the optimization of fused heteroaromatic bicycles with hydrogen bond acceptors positioned for key interactions within the ligand-binding sites. digitellinc.comrcsb.org

Where experimental structures are unavailable, particularly for TLR7, molecular docking is a widely used computational technique. mdpi.com Docking simulations place potential ligands into a 3D model of the receptor's binding site to predict their binding conformation and affinity. These studies often utilize homology models of TLR7 built using the high-sequence similarity of the TLR8 crystal structure (e.g., PDB ID: 3W3J or 5WYZ) as a template. mdpi.comresearchgate.netmdpi.com Docking analyses have been instrumental in identifying key interactions, such as π-π stacking between a purine core and hydrophobic residues like Phe329 and Tyr1374 in a TLR7 model, which helped rationalize the structure-activity relationship (SAR) of antagonist series. mdpi.com

Given the scarcity of experimental TLR7 structures, homology modeling has become an essential tool. mdpi.comnih.gov Researchers construct computational models of the human TLR7 protein using the crystal structure of the closely related human TLR8 as a template. researchgate.netmdpi.com The high degree of sequence and structural similarity between TLR7 and TLR8, especially within the ligand-binding domain, makes this a reliable approach. mdpi.comnih.gov These models, often based on TLR8 structures like PDB ID: 3W3J, serve as the foundation for subsequent computational analyses. mdpi.commdpi.com

The mechanism of TLR7/8 antagonism relies on specific molecular interactions within the ligand-binding site that stabilize an inactive conformation of the receptor dimer. mdpi.comiucr.org Both agonists and antagonists bind at the dimerization interface, but they induce different structural outcomes. researchgate.netchemrxiv.org

Crystal structures and computational models reveal several key interactions that are hallmarks of TLR7/8 antagonists:

Hydrogen Bonds: Antagonists typically form critical hydrogen bonds with backbone or side-chain residues that bridge the two TLR protomers. A recurrent interaction involves a hydrogen bond with the backbone amide of Gly351. mdpi.comresearchgate.net

Hydrophobic and van der Waals Interactions: The binding pocket contains several hydrophobic regions. Antagonists are designed with lipophilic moieties that fit into these pockets, forming favorable hydrophobic and van der Waals interactions. mdpi.com Residues such as Tyr356 and Thr525 are crucial for these interactions. mdpi.com The potency of many antagonists is directly correlated with the optimization of these lipophilic contacts. researchgate.net

π-π Stacking: Aromatic cores of antagonists, such as quinazoline or purine scaffolds, often engage in π-π stacking interactions with aromatic residues like Phe329 and Tyr1374 in the binding site. mdpi.com

The binding of an antagonist locks the TLR7/8 dimer in an "open" or inactive conformation. mdpi.combiorxiv.org In this state, the C-terminal ends of the two receptor molecules are held far apart. chemrxiv.orgbiorxiv.org This separation prevents the intracellular Toll/interleukin-1 receptor (TIR) domains from coming into the close proximity required to recruit adaptor proteins like MyD88 and initiate the downstream signaling cascade. mdpi.comnih.gov In contrast, agonist binding induces a "closed" conformation that brings the TIR domains together, triggering an immune response. iucr.orginvivogen.com By stabilizing the inactive open state, antagonists effectively preclude the conformational changes necessary for receptor activation. invivogen.compatsnap.com

Data Tables

Table 1: Key Residue Interactions for Select TLR7/8 Antagonists

Compound Class/Example Receptor Interacting Residues Interaction Type Reference
Indazole (Compound 24) TLR8 Gly351, Ser516 Hydrogen Bond mdpi.comnih.gov
Purine (Compound 8) TLR7 (Model) Phe329, Tyr1374 π-π Stacking mdpi.com
Purine (Compound 8) TLR7 (Model) Ser452 Hydrogen Bond mdpi.com
Purine (Compound 8) TLR7 (Model) Leu331, Phe329 Hydrophobic mdpi.com
Quinazoline Derivatives TLR7 (Model) Tyr356, Thr525, Gln354 Hydrophobic mdpi.com

Methodological Approaches and Experimental Models in Tlr7/8 Antagonist Research

In vitro Cell-Based Assays

A cornerstone of TLR7/8 antagonist research is the use of in vitro cell-based assays. These assays provide a controlled environment to dissect the molecular mechanisms of antagonism and to quantify the inhibitory effects of compounds on TLR7 and TLR8 signaling.

Reporter gene assays are a primary tool for screening and characterizing TLR7/8 antagonists. These assays utilize engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells or the human monocytic THP-1 cell line, that are modified to express specific TLRs and a reporter gene linked to a TLR-responsive promoter. mdpi.com Activation of the TLR pathway leads to the expression of a reporter protein, which can be easily quantified.

HEK-Blue™ cells are a widely used platform where cells are engineered to overexpress a specific human TLR, such as TLR7 or TLR8. mdpi.comnih.gov These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a promoter that is inducible by transcription factors like NF-κB and AP-1. nih.govnih.gov When a TLR agonist stimulates the cells, the downstream signaling cascade activates these transcription factors, leading to the production and secretion of SEAP. The presence of a TLR7/8 antagonist will inhibit this process, resulting in a dose-dependent decrease in SEAP activity, which can be measured colorimetrically. nih.gov For instance, the antagonist MHV370 was shown to inhibit TLR7 and TLR8 responses in transfected HEK cells with IC50 values of 1.1 ± 0.4 nM and 4.5 ± 1.1 nM, respectively. nih.gov

Similarly, THP1-Dual™ cells are derived from the human monocytic THP-1 cell line and are engineered to contain two reporter genes, typically for NF-κB and interferon regulatory factors (IRFs). invivogen.cominvivogen.com This dual-reporter system allows for the simultaneous assessment of two key signaling pathways downstream of TLR activation. invivogen.com Since THP-1 cells endogenously express TLR8 but not TLR7, they provide a physiologically relevant model for studying TLR8 antagonism. invivogen.com To study TLR7, THP1-Dual™ cells can be engineered to express human TLR7. invivogen.com

Cell LineReporter SystemPathway MeasuredApplication in TLR7/8 Antagonist Research
HEK-Blue™ hTLR7/8 Secreted Embryonic Alkaline Phosphatase (SEAP)NF-κB/AP-1Quantifying the inhibition of TLR7 and TLR8-mediated NF-κB activation. mdpi.comnih.gov
THP1-Dual™ SEAP and Lucia LuciferaseNF-κB and IRFSimultaneous monitoring of NF-κB and IRF pathway inhibition in a monocytic cell line. invivogen.cominvivogen.com
Ramos NF-κB/AP-1 Reporter B cell line NF-κB/AP-1NF-κB/AP-1Assessing TLR7 selectivity, as this cell line expresses TLR7 and TLR9, but not TLR8. nih.gov

To evaluate the activity of TLR7/8 antagonists in a more physiologically relevant context, researchers utilize primary immune cells isolated from human or animal models. nih.gov Peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes (T cells, B cells, NK cells) and monocytes, are frequently used as they contain the key cell types that express TLR7 and TLR8. cellomaticsbio.com In humans, plasmacytoid dendritic cells (pDCs) within the PBMC population are major producers of type I interferons in response to TLR7 activation, while monocytes are the primary source of pro-inflammatory cytokines via TLR8 stimulation. nih.gov

In these assays, PBMCs are stimulated with a TLR7, TLR8, or a dual TLR7/8 agonist in the presence or absence of the antagonist compound. The inhibitory effect is then determined by measuring the reduction in cytokine production or the expression of cell activation markers. nih.govnih.gov For example, a thienopyrrole compound was shown to have antagonistic activity at TLR7 and TLR8 receptors with EC50 values of 0.4 and 0.3 nM, respectively, in human PBMC assays. bioworld.com

In preclinical studies, immune cells from mice, such as bone marrow-derived dendritic cells (BMDCs), are often used to assess the impact of antagonists on cellular activation. nih.gov These assays can provide valuable insights into the species-specific activity of the compounds.

A primary outcome of TLR7 and TLR8 activation is the production of a wide range of cytokines and chemokines. nih.gov Therefore, a key method for assessing the efficacy of TLR7/8 antagonists is to quantify their ability to inhibit this production.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to measure the concentration of a single cytokine, such as TNF-α, IL-6, or IFN-α, in the supernatant of cell cultures. researchgate.netnih.gov It is considered a standard method for cytokine measurement due to its accuracy and reproducibility. nih.gov For instance, the ability of TLR7/8 antagonists to inhibit the expression of TNF-α and IL-6 has been demonstrated in HEK-blue-hTLR7/8 cells. mdpi.com

Luminex technology offers a multiplexed approach, allowing for the simultaneous measurement of multiple cytokines and chemokines in a small sample volume. precisionformedicine.comevetechnologies.com This platform uses fluorescently-labeled beads, each coated with an antibody specific for a particular analyte, enabling a comprehensive analysis of the cytokine profile. precisionformedicine.com This is particularly useful for understanding the broad immunomodulatory effects of TLR7/8 antagonists. cellomaticsbio.com

To understand the impact of TLR7/8 antagonists on a transcriptional level, gene expression analysis techniques are employed. Real-time polymerase chain reaction (RT-PCR) can be used to measure the inhibition of TLR7-induced pro-inflammatory cytokine mRNA expression. mdpi.com This method allows for the sensitive and specific quantification of changes in the expression of target genes. For example, treatment of THP-1 cells with TLR7 and TLR7/8 antagonists prior to H. pylori infection resulted in a significant reduction in TLR7 mRNA transcript expression. researchgate.net

Flow cytometry is a powerful tool used to analyze the expression of cell surface and intracellular proteins on individual cells within a heterogeneous population, such as PBMCs. nih.gov In the context of TLR7/8 antagonist research, flow cytometry is used to assess the activation status of specific immune cell subsets. This is achieved by staining the cells with fluorescently-labeled antibodies against cell surface markers that are upregulated upon activation, such as CD69 and CD86. nih.gov For example, studies have shown that TLR7/8 agonists can increase the percentage of activated (CD69+) T cells, and the inhibitory effect of an antagonist on this activation can be quantified. nih.gov

In vivo Preclinical Animal Models

Following successful in vitro characterization, promising TLR7/8 antagonist candidates are evaluated in in vivo preclinical animal models of autoimmune diseases. nih.gov These models are crucial for assessing the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of the compounds in a whole-organism setting.

Mouse models are most commonly used, particularly those that spontaneously develop or can be induced to develop autoimmune conditions with pathologies relevant to human diseases like systemic lupus erythematosus (SLE) and psoriasis. nih.govnih.gov For example, the NZB/W F1 mouse model is a well-established model of lupus, and TLR7/8 antagonists have been shown to halt disease progression in these animals. nih.gov In such studies, the efficacy of the antagonist is evaluated by monitoring various disease parameters, including survival, proteinuria, renal histopathology, and the production of autoantibodies. acrabstracts.org

In these in vivo studies, researchers can also assess the antagonist's ability to inhibit TLR7-mediated responses, such as the secretion of cytokines and the expression of interferon-stimulated genes (ISGs), following a challenge with a TLR7 agonist. nih.gov

Acute and Chronic TLR7/8 Agonist Challenge Models (e.g., R848, TMPD)

Agonist challenge models are instrumental in assessing the direct inhibitory effect of TLR7/8 antagonists on the signaling pathways they target. These models involve administering a synthetic agonist to induce a robust and predictable inflammatory response, which the antagonist is then expected to mitigate.

R848 (Resiquimod) Challenge: R848 is a potent synthetic imidazoquinoline compound that activates both TLR7 and TLR8 in humans, though it primarily acts as a TLR7 agonist in mice. invivogen.com Systemic administration of R848 in mice induces a strong innate immune response characterized by the production of pro-inflammatory cytokines and type I interferons. nih.govnih.gov Studies have shown that TLR7/8 antagonists can effectively block these responses. For instance, the selective oral TLR7/8 antagonist MHV370 was shown to interfere with the expression of cytokines and interferon-stimulated genes (ISGs) following repeated challenges with R848. nih.gov A gene set enrichment analysis confirmed that the significant activation of inflammatory pathways, including ISG, TLR, and TNF pathways, by R848 was downregulated in mice treated with MHV370. nih.gov This demonstrates that therapeutic administration of a TLR7/8 antagonist can normalize multiple pro-inflammatory parameters in a state of chronic TLR7 activation. nih.gov

TMPD (Tetramethylpentadecane) Challenge: Tetramethylpentadecane (TMPD), also known as pristane, is an oil that induces a lupus-like syndrome in non-autoimmune mice. The inflammatory response triggered by TMPD is understood to be dependent on TLR7 signaling. researchgate.net The TLR7/8 antagonist MHV370 proved protective in a mouse model where inflammation was induced by an injection of TMPD, effectively interfering with the induction of ISGs. nih.gov This model is valuable for studying the antagonist's ability to prevent the development of autoimmunity triggered by specific inflammatory stimuli.

Spontaneous Autoimmune Disease Models (e.g., NZB/W F1 mice)

To evaluate the therapeutic efficacy of TLR7/8 antagonists in a more clinically relevant context, researchers utilize animal models that spontaneously develop autoimmune diseases resembling human conditions like systemic lupus erythematosus (SLE). The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is a classic and well-characterized model for SLE, as these mice spontaneously develop a lupus-like disease. tandfonline.com

Multiple studies have demonstrated the effectiveness of various TLR7/8 antagonists in the NZB/W F1 mouse model.

MHV370: Both prophylactic and therapeutic administration of the oral TLR7/8 antagonist MHV370 was shown to prevent and halt the development of lupus-like disease in the NZB/W F1 model. nih.gov Treatment with MHV370 led to an amelioration of renal disease and a profound reduction in autoantibodies against the RNP subunit Smith (Sm), although it did not have a significant effect on anti-dsDNA autoantibodies. nih.gov This finding is consistent with previous research showing that TLR7 deficiency in other lupus models primarily reduces anti-Sm and anti-RNP autoantibodies. nih.gov

IMO-8400: This synthetic DNA-based antagonist of TLR7, 8, and 9 was tested in lupus-prone NZB/W F1 mice. researchgate.netoup.com Treatment with IMO-8400 resulted in a significant reduction in urine protein and blood urea (B33335) nitrogen levels, indicating improved renal function. researchgate.netoup.com Furthermore, levels of anti-DNA, anti-RNP, and anti-SM IgG autoantibodies were lower in treated mice compared to untreated controls. researchgate.netoup.com Histological examination of kidneys revealed improved nephritis, with reduced glomerular sclerosis and decreased interstitial inflammation. researchgate.netoup.com

Afimetoran (B3325647): This dual antagonist of TLR7/8 was highly effective as a monotherapy in the NZB/W mouse model, controlling disease and even reversing signs of established disease. digitellinc.com

Unnamed TLR7/8/9 Antagonist: Another study on a TLR7, 8, and 9 antagonist in NZB/W F1 mice reported similar positive outcomes. tandfonline.comtandfonline.com The antagonist-treated mice exhibited lower serum levels of autoantibodies targeting DNA, RNP, Smith antigen, SSA, and SSB. tandfonline.com The treatment also led to reduced serum levels of pro-inflammatory cytokines IL-12 and IL-1β, while increasing the level of the anti-inflammatory cytokine IL-10. tandfonline.comtandfonline.com Messenger RNA levels for IL-6, iNOS, and IL-1β were lower in the kidneys and spleens of treated mice. tandfonline.comtandfonline.com

These findings from spontaneous autoimmune models collectively show that antagonizing the TLR7/8 pathway can effectively inhibit key inflammatory pathways involved in the development and progression of lupus. tandfonline.comtandfonline.com

Table 1: Effects of TLR7/8 Antagonists in NZB/W F1 Mouse Model

Antagonist Key Findings
MHV370 Prevented and halted disease development; Ameliorated renal disease; Reduced anti-Sm autoantibodies. nih.gov
IMO-8400 Reduced proteinuria and blood urea nitrogen; Lowered anti-DNA, anti-RNP, and anti-SM IgG levels; Improved kidney histology. researchgate.netoup.com
Afimetoran Highly effective in controlling and reversing signs of established disease. digitellinc.com

| Generic TLR7/8/9 Antagonist | Lowered multiple autoantibody levels (anti-DNA, RNP, Sm, SSA, SSB); Reduced serum IL-12 & IL-1β, increased IL-10. tandfonline.comtandfonline.com |

Other Relevant Animal Models of Inflammation or Immune Dysregulation

The utility of TLR7/8 antagonists has been explored in other models beyond the specific agonist-induced and NZB/W F1 systems.

MRL/lpr Mouse Model: The MRL/lpr mouse is another widely used model for spontaneous lupus. The TLR7/8 antagonist afimetoran was profiled in this model and found to be highly effective at controlling the disease. digitellinc.com

Psoriasis and Colitis Models: The therapeutic potential of TLR7/8 antagonism extends to other inflammatory conditions. A potent small molecule antagonist of TLR7/8/9, compound 7f, demonstrated efficacy from oral dosing in preclinical mouse models of psoriasis and colitis. nih.gov

Influenza Model: TLR7 antagonism has been shown to play an adjustive role in protecting against an IFN-1-driven cytokine storm in a murine model of influenza. mdpi.com By abrogating TLR7, researchers observed a reduction in lung neutrophils, attenuated inflammation, and decreased mortality. mdpi.com

Comparative Studies with Other Immunomodulators

To better understand the therapeutic potential and positioning of TLR7/8 antagonists, studies have compared their effects with or evaluated them in the context of existing immunomodulatory therapies.

Comparison with Hydroxychloroquine (B89500) (HCQ): Hydroxychloroquine is a first-line therapy for SLE and is believed to inhibit endosomal TLRs. acrabstracts.org However, studies have shown that the TLR7/8 pathway remains active in blood samples from SLE patients receiving HCQ. acrabstracts.org The antagonist MHV370 was found to potently block interferon responses triggered by specific immune complexes from SLE patient sera, suggesting a differentiation from the standard of care. nih.gov Another novel TLR7/8 inhibitor was also shown to be potent in the presence of HCQ. acrabstracts.org These findings indicate that TLR7/8 antagonists could offer a therapeutic benefit even in patients already treated with HCQ.

Combination with Glucocorticoids: Glucocorticoids, such as prednisolone, are a cornerstone of SLE treatment but are associated with significant side effects. Research has explored combining TLR7/8 antagonists with these steroids. A study with the antagonist afimetoran in mouse lupus models showed that its combination with prednisolone led to improved results compared to either monotherapy alone. digitellinc.com This suggests that TLR7/8 inhibition has the potential to be a glucocorticoid-sparing strategy. researchgate.net

Table 2: Compound Names Mentioned

Compound Name Description
TLR7/8 antagonist 1 Generic subject of the article
R848 (Resiquimod) Synthetic TLR7/8 agonist
TMPD (Tetramethylpentadecane) Pristane, an agent used to induce lupus-like disease
MHV370 A selective oral TLR7/8 antagonist
IMO-8400 A synthetic DNA-based antagonist of TLR7, 8, and 9
E6742 A novel compound that blocks TLR7/8 activation
Afimetoran A small molecule dual antagonist of TLR7 and TLR8
M5049 A dual TLR7/8 inhibitor
Compound 7f A small molecule antagonist of TLR7/8/9
Hydroxychloroquine (HCQ) An established immunomodulator used in lupus treatment

Perspectives and Future Directions in Academic Research

Elucidating Nuances of TLR7 vs. TLR8 Antagonism and Differential Selectivity

The closely related endosomal Toll-like receptors (TLRs), TLR7 and TLR8, are both activated by single-stranded RNA (ssRNA), yet they exhibit distinct expression patterns and functional roles in the immune system. invivogen.comresearcher.life TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is more robustly expressed in myeloid dendritic cells (mDCs), monocytes, and neutrophils. invivogen.comnih.govresearchgate.net This differential expression contributes to their specialized roles in immunity. nih.gov

Recent research has focused on developing antagonists that can selectively target TLR7, TLR8, or both, to modulate immune responses in various diseases. tandfonline.comnih.gov The high degree of similarity between TLR7 and TLR8 presents a challenge for achieving selectivity. nih.gov However, subtle structural differences, such as the presence of a bulky side chain in Ile403 of TLR8 compared to Thr384 of TLR7, have been exploited to design selective inhibitors. nih.gov

Several small-molecule antagonists with varying degrees of selectivity have been developed. For instance, compounds like Cpd-6 and Cpd-7 have demonstrated high selectivity for TLR7 over TLR8 and TLR9. nih.gov Conversely, other compounds, such as the dual TLR7/8 antagonist 24, exhibit potent inhibition of both receptors. nih.govmdpi.com The development of such molecules allows for a more precise dissection of the individual contributions of TLR7 and TLR8 to immune responses. researchgate.net

Understanding the structural basis of antagonism is crucial for designing improved therapeutics. researchgate.net Crystallographic and cryo-electron microscopy studies have revealed that antagonists can stabilize the inactive conformation of the receptors. nih.govnih.gov For example, the dual TLR7/8 antagonist 24 has been shown to stabilize the inactive form of TLR8. nih.govmdpi.com Furthermore, some antagonists bind within the agonist binding site, directly competing with activating ligands. nih.gov

The differential effects of TLR7 and TLR8 antagonism are also evident in their downstream signaling. TLR7 activation in pDCs leads to a strong type I interferon (IFN) response, a key factor in antiviral immunity and autoimmune diseases like systemic lupus erythematosus (SLE). invivogen.comnih.gov In contrast, TLR8 activation in myeloid cells predominantly induces pro-inflammatory cytokines through the NF-κB pathway. researchgate.netoup.com Therefore, selective TLR7 antagonists may be particularly beneficial in IFN-driven pathologies, while TLR8 antagonists could be more effective in diseases characterized by excessive pro-inflammatory cytokine production. researchgate.netoup.com Dual TLR7/8 antagonists offer the potential to block both pathways, which may be advantageous in complex diseases where both IFN and pro-inflammatory cytokines play a role. nih.govnih.gov

CompoundTarget(s)Selectivity ProfileReported IC50 Values
Cpd-6TLR7High selectivity for TLR7 over TLR8 and TLR9. nih.gov25 nM for TLR7. nih.gov
Cpd-7TLR7High selectivity for TLR7 over TLR8 and TLR9. nih.gov15 nM for TLR7. nih.gov
BMS-905TLR7/8Dual antagonist. nih.govmdpi.com0.7 nM for TLR7, 3.2 nM for TLR8. nih.govmdpi.com
Antagonist 24TLR7/8Potent and selective dual antagonist. nih.govmdpi.com0.39 nM for TLR7, 0.08 nM for TLR8. nih.govmdpi.com
Afimetoran (B3325647) (BMS-986256)TLR7/8Potent oral inhibitor of TLR7/8. nih.govData from clinical trials. nih.gov

Understanding Cross-Talk with Other Immune Pathways and Receptors (e.g., TLR3, TLR9)

The innate immune system relies on a network of pattern recognition receptors (PRRs) to detect and respond to pathogens and cellular damage. nih.gov Among these, the endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9, play a crucial role in recognizing nucleic acids. mdpi.com While TLR7 and TLR8 recognize single-stranded RNA, TLR3 detects double-stranded RNA, and TLR9 senses CpG-containing DNA. mdpi.comfrontiersin.org Given their localization within the endosome and their roles in nucleic acid sensing, there is significant potential for cross-talk and interplay between these pathways.

Antagonists designed to target TLR7 and TLR8 may have off-target effects on other TLRs, particularly TLR9, due to structural similarities. nih.gov For example, the antimalarial drug hydroxychloroquine (B89500) (HCQ) is known to inhibit both TLR7 and TLR9, albeit through an indirect mechanism. nih.gov Some small-molecule antagonists have also been developed to target multiple TLRs simultaneously. For instance, IMO-8400 is an antagonist that targets TLR7, TLR8, and TLR9. frontiersin.org The development of highly selective antagonists is therefore critical to dissect the specific roles of each receptor and to minimize unintended immunomodulatory effects. nih.gov

The signaling pathways downstream of these TLRs also exhibit points of convergence and divergence. All four of these endosomal TLRs can signal through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. nih.govresearchgate.net However, TLR3 signals exclusively through the TRIF-dependent pathway, which is a key driver of type I interferon production. nih.gov TLR7, TLR8, and TLR9 can also activate interferon regulatory factors (IRFs) to induce type I IFNs, although the specific IRFs involved and the magnitude of the response can differ. nih.govnih.gov

Future research in this area will likely focus on developing more sophisticated models to study the integrated response of the innate immune system to various stimuli in the presence of selective TLR antagonists. This will provide a more comprehensive understanding of the complex interplay between different immune pathways and guide the development of more effective and safer immunomodulatory therapies.

Exploring Novel Mechanistic Insights beyond Canonical Pathways

While the canonical signaling pathways downstream of TLR7 and TLR8, primarily the MyD88-dependent pathway leading to NF-κB and IRF activation, are well-established, emerging research is beginning to uncover novel, non-canonical mechanisms of action. nih.govnih.gov These alternative pathways may contribute to the diverse and cell-type-specific responses observed upon TLR7 and TLR8 engagement.

One area of active investigation is the potential for TLR7/8 to signal through pathways independent of the traditional MyD88-IRAK4 complex. For example, some studies suggest the involvement of alternative adaptor proteins or signaling intermediates that could lead to the activation of different transcription factors or cellular responses.

Furthermore, the subcellular localization and trafficking of TLR7 and TLR8 are tightly regulated and can influence signaling outcomes. invivogen.com The chaperone protein UNC93B1 plays a critical role in mediating the transport of these receptors from the endoplasmic reticulum to the endosome. invivogen.com Dysregulation of this process can lead to aberrant TLR7 signaling and has been linked to autoimmune conditions. invivogen.com Future research may uncover how TLR7/8 antagonists influence these trafficking events and whether this represents a novel mechanism of action.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is well-established for G protein-coupled receptors. A similar phenomenon may exist for TLRs, where different antagonists could selectively inhibit certain downstream pathways while leaving others intact. Investigating this possibility could lead to the development of more refined therapeutics with fewer side effects.

Finally, the interplay between TLR7/8 signaling and other cellular processes, such as metabolism and autophagy, is an emerging area of interest. Understanding how TLR7/8 antagonists impact these interconnected networks could reveal novel mechanisms by which they exert their therapeutic effects. A deeper understanding of these non-canonical pathways will be crucial for the rational design of next-generation TLR7/8 modulators with improved efficacy and safety profiles.

Development of Advanced Preclinical Models for Complex Disease Mimicry

The translation of findings from preclinical research to clinical success is a major challenge in drug development. medicilon.com For complex inflammatory and autoimmune diseases, this is often due to the limitations of traditional animal models in fully recapitulating the intricacies of human disease. crownbio.com Therefore, there is a growing need for the development and utilization of advanced preclinical models that more accurately mimic human pathophysiology. medicilon.comoncodesign-services.com

For studying TLR7/8 antagonists, a range of preclinical models are currently employed. These include chemically induced models of inflammation and autoimmune disease, as well as spontaneous and genetically engineered models. crownbio.com For instance, collagen-induced arthritis (CIA) in rodents is a widely used model for rheumatoid arthritis, while the MRL/lpr and NZB/W mouse strains spontaneously develop a lupus-like illness. oncodesign-services.comdigitellinc.comchempartner.com These models have been instrumental in demonstrating the in vivo efficacy of TLR7/8 antagonists. nih.govdigitellinc.com

However, there are limitations to these models. For example, mouse TLR8 is not functionally equivalent to human TLR8, which complicates the study of TLR8-specific and dual TLR7/8 antagonists in mice. nih.gov To address this, humanized mouse models, in which components of the human immune system are engrafted into immunodeficient mice, are becoming increasingly important. oncodesign-services.combiomodels.com These models allow for the study of human immune cell responses to TLR7/8 antagonists in an in vivo setting.

In addition to in vivo models, sophisticated in vitro systems are also being developed. Three-dimensional organoid and "organ-on-a-chip" technologies can be used to model specific tissues and their inflammatory responses in a more physiologically relevant manner than traditional cell cultures. the-scientist.com For example, intestinal organoids can be used to study the effects of TLR7/8 antagonists on gut inflammation in models of inflammatory bowel disease. the-scientist.com

The development of these advanced preclinical models, both in vivo and in vitro, will be crucial for gaining a deeper understanding of the therapeutic potential and potential liabilities of TLR7/8 antagonists. medicilon.combiocytogen.comclinicalresearchnewsonline.com By providing more predictive and human-relevant data, these models will help to de-risk the clinical development of novel immunomodulatory drugs. medicilon.com

Preclinical Model TypeDescriptionApplication for TLR7/8 Antagonist ResearchLimitations
Chemically-Induced Models (e.g., Imiquimod-induced psoriasis)Disease is induced by the topical application of a TLR7 agonist.Directly assesses the ability of an antagonist to block TLR7-mediated inflammation.May not fully recapitulate the chronic and systemic nature of the human disease.
Spontaneous Models (e.g., MRL/lpr and NZB/W mice for lupus)Genetically predisposed to develop a disease that mimics human autoimmunity. crownbio.comEvaluates the efficacy of antagonists in a more complex and chronic disease setting. nih.govdigitellinc.comThe underlying genetic drivers may differ from those in human patients.
Humanized Mouse ModelsImmunodeficient mice engrafted with human immune cells or tissues. oncodesign-services.comAllows for the study of human-specific TLR8 responses and the effects on human immune cells in vivo. biomodels.comIncomplete reconstitution of the human immune system and potential for graft-versus-host disease.
In Vitro Human Cell Assays (e.g., PBMCs, isolated immune cells)Primary human cells are stimulated with TLR agonists in the presence of antagonists. nih.govoncodesign-services.comProvides direct evidence of target engagement and allows for the study of cell-type-specific responses. nih.govLacks the complex cellular and tissue interactions of an in vivo environment.

Identification and Validation of Preclinical Biomarkers for Target Engagement and Efficacy

To facilitate the clinical development of TLR7/8 antagonists, it is essential to identify and validate preclinical biomarkers that can demonstrate target engagement and predict therapeutic efficacy. nih.gov Biomarkers can be used to confirm that the drug is hitting its intended target in vivo, to guide dose selection, and to identify patient populations that are most likely to respond to treatment. nih.gov

Several types of biomarkers are being investigated for TLR7/8 antagonists. Pharmacodynamic (PD) biomarkers are used to measure the direct effect of the drug on its target. For TLR7/8 antagonists, this could include measuring the inhibition of downstream signaling molecules, such as phosphorylated IRFs or NF-κB, in response to TLR7/8 stimulation. nih.gov For example, phospho-Akt (pAkt) expression in B cells has been identified as a potential proximal PD biomarker for TLR7. nih.gov

Another important class of biomarkers is those that measure the modulation of gene expression. TLR7 and TLR8 activation leads to the upregulation of a distinct set of genes, including type I interferons and pro-inflammatory cytokines. oup.com Measuring the suppression of these "gene signatures" in preclinical models and in clinical trials can provide evidence of target engagement and therapeutic activity. nih.gov For instance, the inhibition of interferon-stimulated genes (ISGs) is a key measure of efficacy for TLR7/8 antagonists in models of lupus. nih.gov

In addition to molecular biomarkers, cellular biomarkers are also being explored. This could involve monitoring changes in the frequency or activation state of specific immune cell populations that are known to be regulated by TLR7 and TLR8. oncodesign-services.com For example, a reduction in the number of activated B cells or pro-inflammatory monocytes could serve as a biomarker of efficacy. nih.gov

The validation of these preclinical biomarkers is a critical step in their translation to the clinic. This involves demonstrating a clear and consistent relationship between the biomarker and the therapeutic effect of the drug in relevant preclinical models. nih.gov Ultimately, the goal is to identify a set of robust and reliable biomarkers that can be used to accelerate the development of TLR7/8 antagonists and to guide their use in the treatment of inflammatory and autoimmune diseases.

Q & A

Q. What structural modifications enhance this compound’s pharmacokinetic profile?

  • Methodology : Compare scaffold derivatives (e.g., imidazoquinoline vs. indole/quinoline cores) using structure-activity relationship (SAR) studies. Optimize substituents for metabolic stability (e.g., cytochrome P450 resistance) and oral bioavailability via in vitro liver microsome assays and in vivo PK studies .

Q. How to evaluate combination therapies with this compound in autoimmune disease models?

  • Methodology : Co-administer with hydroxychloroquine (HCQ), a known TLR7/9 antagonist, in PBMC assays or murine lupus models. Assess synergistic inhibition of IFN-α and autoreactive B-cell activation via flow cytometry and RNA sequencing .

Q. What strategies validate long-term efficacy and safety in preclinical models?

  • Methodology : Use non-human primate studies with longitudinal PBMC sampling. Monitor cytokine suppression (e.g., IFN-α, IL-6) at 24-, 48-, and 168-hour intervals post-administration. Perform histopathology to assess organ-specific toxicity .

Q. How does endosomal trafficking impact this compound’s mechanism of action?

  • Methodology : Use endosomal markers (e.g., Rab7, LAMP1) in immunofluorescence assays to track antagonist localization. Compare activity in cells treated with endosomal acidification inhibitors (e.g., chloroquine) to confirm dependence on endosomal maturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.